(2S,4R)-2-azaniumyl-4-methylpentanedioate

Kainate Receptor Selectivity AMPA Receptor

SYM 2081 is the definitive pharmacological tool for isolating kainate receptor responses. Its unique (2S,4R) stereochemistry and 4-methyl substitution confer >1000-fold selectivity for GluK1/GluK2 over AMPA receptors, eliminating cross-reactivity that plagues generic agonists like kainate. Leverage its unparalleled desensitization potency (IC50=7.6 nM at GluR6) to functionally silence GluK2-containing receptors—a precise alternative to genetic knockout. The (2S,4S) isomer is ~1000-fold less potent; generic substitution invalidates experimental outcomes. For target specificity, not approximations.

Molecular Formula C6H10NO4-
Molecular Weight 160.15 g/mol
CAS No. 31137-74-3
Cat. No. B1681848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-2-azaniumyl-4-methylpentanedioate
CAS31137-74-3
SynonymsSYM2081;  SYM-2081;  SYM 2081;  (2S,4R)-Me-Glu.
Molecular FormulaC6H10NO4-
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1
InChIKeyKRKRAOXTGDJWNI-DMTCNVIQSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(2S,4R)-2-azaniumyl-4-methylpentanedioate (SYM 2081) CAS 31137-74-3: A High-Potency, Selective Kainate Receptor Agonist for Neuroscience Research


(2S,4R)-2-azaniumyl-4-methylpentanedioate, commonly known as SYM 2081 or (2S,4R)-4-methylglutamate, is a synthetic, stereospecific derivative of glutamic acid. It is a high-affinity, potent, and selective agonist for kainate-type ionotropic glutamate receptors (iGluRs), particularly the low-affinity GluK1 (GluR5) and GluK2 (GluR6) subunits [1]. The introduction of a methyl group at the 4-position of glutamate is the key structural modification that confers this selectivity, distinguishing it from other iGluR agonists like AMPA or NMDA [2].

Why Substituting (2S,4R)-2-azaniumyl-4-methylpentanedioate with Generic Kainate or Glutamate Analogs Compromises Experimental Outcomes


Generic substitution fails because the specific stereochemistry and 4-methyl substitution of (2S,4R)-2-azaniumyl-4-methylpentanedioate are critical for its unique pharmacological profile. Simple substitution with kainic acid, glutamate, or even other stereoisomers of 4-methylglutamate leads to vastly different outcomes in potency, selectivity, and functional effect. For example, the (2S,4S) isomer is approximately 1000-fold less potent [1]. Crucially, while kainic acid is a potent agonist, it produces large non-desensitizing currents at AMPA receptors, limiting its utility for discriminating between AMPA and kainate receptor activity [2]. This compound's distinct desensitization kinetics and receptor binding profile, as detailed below, are not replicated by its analogs, making it an essential, non-interchangeable tool for specific investigations of kainate receptor function.

Quantitative Evidence Guide for (2S,4R)-2-azaniumyl-4-methylpentanedioate (SYM 2081): Differentiating Activity Against Kainate and NMDA Receptors


SYM 2081 Exhibits >1000-Fold Higher Kainate Receptor Selectivity over AMPA Receptors in Binding and Functional Assays

SYM 2081 is a potent and highly selective kainate receptor agonist. Its selectivity over AMPA receptors is a key differentiator from broad-spectrum glutamate analogs. In radioligand binding studies, SYM 2081 inhibits [3H]-kainate binding with an IC50 of 35 nM, and demonstrates ~3000-fold selectivity for kainate over AMPA receptors . This is further confirmed by functional electrophysiology in Xenopus oocytes, where its EC50 for activating homomeric kainate receptors (GluR5 and GluR6) is over 1000-fold lower than for activating AMPA receptors (GluR1 and GluR3) [1].

Kainate Receptor Selectivity AMPA Receptor Binding Affinity

SYM 2081 is the Most Potent Diastereomer at GluR6, with ~100-Fold Higher Potency than Other 4-Methylglutamate Stereoisomers

Among the four stereoisomers of 4-methylglutamate, the (2S,4R) configuration (SYM 2081) is uniquely potent at activating and desensitizing the GluR6 kainate receptor subunit. It is approximately 100-fold more potent than the other three diastereomers in evoking currents in HEK293 cells expressing GluR6 [1]. This is further corroborated by findings that the (2R,4R) isomer is 20-fold less potent and the (2S,4S)-isomer is approximately 1000-fold less potent than SYM 2081 at homomeric kainate receptors [2].

Stereoisomer GluR6 Potency Structure-Activity Relationship

SYM 2081 Potently Desensitizes GluR6 Receptors with an IC50 of 7.6 nM, a ~4-Fold and ~88-Fold Improvement Over Kainate and Glutamate

Beyond its agonist activity, SYM 2081 is a uniquely potent agent for inducing steady-state desensitization of GluR6 kainate receptors, a property that allows it to function as a de facto antagonist. It desensitizes GluR6 receptors with an IC50 of 7.6 nM, which is approximately 4-fold more potent than kainate (IC50 = 31 nM) and nearly 90-fold more potent than the endogenous neurotransmitter L-glutamate (IC50 = 667 nM) [1].

Receptor Desensitization GluR6 Functional Antagonism Potency

SYM 2081 Exhibits a 46-Fold Differential Potency Between NR2D- and NR2A-Containing NMDA Receptors

While primarily a kainate receptor ligand, SYM 2081 also acts as an NMDA receptor agonist with a unique subunit-selectivity profile. A comprehensive screen of 53 compounds across NMDA receptor subtypes (NR2A-D) revealed that SYM 2081 has the greatest differential potency between NR2A- and NR2D-containing receptors, with a 46-fold difference [1]. It is more potent at the NR2D subunit (EC50 = 6.0 µM) than at the NR2A subunit (EC50 = 13.4 µM) .

NMDA Receptor NR2D Subunit Subunit Selectivity Allosteric Modulation

[3H]-SYM 2081 is a Superior Radioligand for Selectively Labeling Low-Affinity Kainate Receptors (Kd = 3.7-9.9 nM) Over [3H]-Kainate

Unlike [3H]-kainate, which binds to both AMPA and kainate receptors and is of limited use for discrimination, tritiated SYM 2081 ([3H]-(2S,4R)-4-methylglutamate) is a selective radioligand for low-affinity kainate receptors (GluR5 and GluR6). It labels these sites with high affinity, exhibiting a Kd of 3.67 ± 0.50 nM in rabbit brain membranes [1] and 9.9 ± 2.7 nM in mouse cerebrocortical membranes [2]. Displacement studies confirm its pharmacological specificity, with domoate and kainate showing high affinity (Ki 1.1-7.1 nM) and AMPA showing negligible displacement (Ki > 50 µM) [2].

Radioligand Binding Kainate Receptor Autoradiography Receptor Mapping

SYM 2081's In Vivo Anti-Hyperalgesic Profile is Distinct from Selective GluR5 Agonists

In vivo behavioral studies reveal a functional distinction between SYM 2081 (a GluR5/GluR6 agonist) and ATPA (a GluR5-selective agonist). In a rat model of inflammatory hyperalgesia, ATPA was both antinociceptive and antihyperalgesic, whereas SYM 2081 exhibited only antihyperalgesic effects [1]. Furthermore, in isolated spinal cord preparations, SYM 2081 was inactive at inhibiting nociceptive reflexes, while ATPA and another GluR5 agonist showed potent inhibition (EC50 0.36-1.1 µM) [1].

In Vivo Pharmacology Pain Kainate Receptor GluR5 GluR6

Precision Application Scenarios for (2S,4R)-2-azaniumyl-4-methylpentanedioate (SYM 2081) Based on Quantitative Differentiation


Selective Activation and Labeling of Low-Affinity Kainate Receptors (GluK1/GluK2)

In electrophysiology or calcium imaging assays where it is critical to isolate the response of kainate receptors from those of AMPA or NMDA receptors, SYM 2081 is the ligand of choice. Its >1000-fold selectivity for GluK1/GluK2 over AMPA receptors [1] and high selectivity over NMDA receptors [2] ensures that observed effects are specific. Additionally, its tritiated form enables high-resolution autoradiography and binding studies to map the distribution of low-affinity kainate receptors with far greater precision than [3H]-kainate, which cross-reacts with AMPA receptors [3].

Functional Knockdown of GluK2-Containing Receptors via Potent Desensitization

Researchers can leverage the compound's unparalleled potency in inducing desensitization (IC50 = 7.6 nM for GluR6) to achieve a functional blockade of GluK2-containing receptors [1]. A low concentration of SYM 2081 can be used to pre-apply and desensitize these receptors, effectively silencing them, and allowing the study of other co-expressed glutamate receptor subtypes or the effect of other ligands on the remaining active receptor population. This method provides a pharmacological alternative to genetic knockout or traditional antagonists.

Pharmacological Fingerprinting of NR2D-Containing NMDA Receptors

SYM 2081's unique 46-fold selectivity for the NR2D subunit of the NMDA receptor over the NR2A subunit makes it a valuable tool for probing the function of NR2D-containing NMDA receptors in native tissues [1]. By comparing responses to SYM 2081 with those of a non-selective NMDA agonist, researchers can infer the relative contribution of NR2D-containing receptors to the overall NMDA current in a given neuronal population or in heterologous expression systems.

Dissecting the Role of GluR6 in Pain Pathways and Neurotoxicity

The distinct in vivo profile of SYM 2081, which separates it from GluR5-selective agonists like ATPA in models of pain [1] and excitotoxicity [2], establishes it as a critical tool for dissecting the specific role of the GluR6 (GluK2) subunit in complex neurological processes. Its use is essential for validating the target engagement and functional specificity of novel drug candidates aimed at treating pain, epilepsy, or neurodegenerative diseases.

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